![molecular formula C23H29NO4 B6079834 [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research. MPMP is classified as a piperidine derivative and is a potent agonist of the mu-opioid receptor.
作用机制
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor involved in pain modulation. Activation of the mu-opioid receptor by [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol results in the inhibition of neurotransmitter release, leading to analgesic effects. [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol also activates the reward pathway in the brain, which may contribute to its potential use in the treatment of opioid addiction.
Biochemical and Physiological Effects:
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has been shown to produce potent analgesic effects in animal models of pain. It has also been found to reduce opioid withdrawal symptoms and decrease drug-seeking behavior in animal models of addiction. However, [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has been found to produce respiratory depression and sedation, which are common side effects of opioid agonists.
实验室实验的优点和局限性
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor and can produce potent analgesic effects, making it a useful tool for studying pain modulation. [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol also has potential use in the treatment of opioid addiction, making it a valuable compound for addiction research. However, [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has limitations in that it produces respiratory depression and sedation, which may complicate experiments involving behavioral testing.
未来方向
There are several future directions for research on [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol. One area of interest is the development of analogs with improved pharmacological properties, such as reduced side effects. Another area of research is the investigation of the potential use of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol in the treatment of other conditions, such as depression and anxiety. Additionally, studies on the long-term effects of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol use are needed to determine its safety and efficacy for clinical use.
合成方法
The synthesis of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol involves several steps, including the reaction of 2-methoxybenzoyl chloride with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)benzoyl chloride. This intermediate is then reacted with piperidine to form 1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)piperidine. Finally, the reduction of this compound with sodium borohydride results in the formation of [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol.
科学研究应用
[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has been extensively studied for its potential use as an analgesic. It has been found to have a high affinity for the mu-opioid receptor and can produce potent analgesic effects in animal models of pain. [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol has also been investigated for its potential use in the treatment of opioid addiction. Studies have shown that [1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol can reduce opioid withdrawal symptoms and decrease drug-seeking behavior in animal models.
属性
IUPAC Name |
1-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-27-21-11-6-5-8-19(21)16-22(26)24-14-7-12-23(17-24,18-25)13-15-28-20-9-3-2-4-10-20/h2-6,8-11,25H,7,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQDQJVZJJDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC(C2)(CCOC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2-Methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

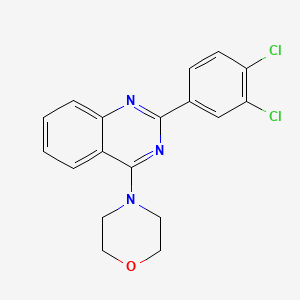
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![3-[(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methyl-2(1H)-quinolinone](/img/structure/B6079782.png)
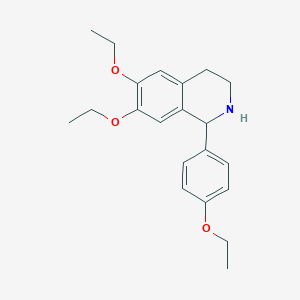
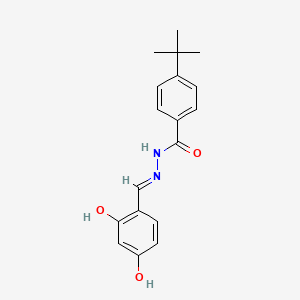
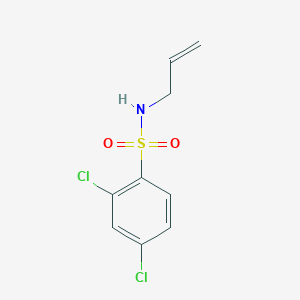
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6079810.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)

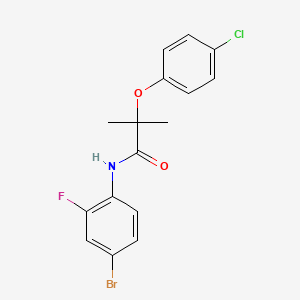
![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)